molecular formula C10H14O B1492724 4-Cyclobutylidenecyclohexan-1-one CAS No. 1955547-55-3

4-Cyclobutylidenecyclohexan-1-one

Cat. No. B1492724
CAS RN: 1955547-55-3
M. Wt: 150.22 g/mol
InChI Key: ITEOINVVVAXRRN-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Cyclobutylidenecyclohexan-1-one, such as its melting point, boiling point, density, molecular formula, and molecular weight, can be found on various chemical databases . These properties are crucial for understanding its behavior in different conditions and potential applications .

Scientific Research Applications

Synthesis and Chemical Transformations

Brønsted Acid-Catalyzed Transfer Hydrogenation : Cyclohexa-1,4-dienes, related to cyclobutylidenecyclohexanones in reactivity trends, have been explored for Brønsted acid-catalyzed transfer hydrogenation of imines and alkenes, demonstrating the utility of hydrocarbon-based dihydrogen surrogates for the reduction of structurally diverse alkenes (Chatterjee & Oestreich, 2016).

Intramolecular Cycloadditions : The reactivity of cyclobutadiene compounds in cycloaddition reactions has been studied, showing how cyclobutadiene can function as both a diene and dienophile, leading to diverse cycloadducts. This provides insights into manipulating cyclobutylidenecyclohexanone derivatives for synthetic applications (Limanto et al., 2003).

Photocycloaddition Reactions : Photocycloaddition studies have shown selective reactions of cyclohexenones under irradiation, suggesting that derivatives of 4-cyclobutylidenecyclohexan-1-one might undergo similar photochemical transformations to form complex structures (Inhülsen et al., 2008).

Catalysis and Enzymatic Reactions

Enzymatic [4+2] Cyclization : A study on the biosynthesis of pyrroindomycins highlighted an enzymatic [4+2] cyclization cascade that forms two cyclohexene rings, suggesting potential biosynthetic routes involving cyclobutylidenecyclohexanone or its derivatives (Tian et al., 2015).

Metal-Free Cyclobutadiene Reagent for [4 + 2] Cycloadditions : The development of a metal-free cyclobutadiene reagent indicates the potential for cyclobutylidenecyclohexan-1-one derivatives to participate in intermolecular [4+2] cycloadditions, expanding the toolkit for synthetic chemists in creating complex molecules (Boswell et al., 2023).

Anticancer and Cytotoxicity Studies

Cytotoxicity and Topography Correlation : Research on 2-arylidenebenzocycloalkanones, structurally related to cyclobutylidenecyclohexan-1-one, has correlated molecular topography with cytotoxic effects, offering a pathway for designing anticancer agents based on cyclobutylidenecyclohexan-1-one structures (Dimmock et al., 2002).

Safety and Hazards

While specific safety data for 4-Cyclobutylidenecyclohexan-1-one was not found, it’s important to handle all chemical compounds with care. Safety data sheets provide information on potential hazards, protective measures, and first aid procedures .

Mechanism of Action

Scientists continue to explore its potential applications and biological effects . 🌟

properties

IUPAC Name

4-cyclobutylidenecyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c11-10-6-4-9(5-7-10)8-2-1-3-8/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITEOINVVVAXRRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C2CCC(=O)CC2)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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